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molecular formula C8H4Cl2N2O B3347324 2,6-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 131773-22-3

2,6-Dichloroimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B3347324
M. Wt: 215.03 g/mol
InChI Key: YACLBJAAARVDQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06214801B1

Procedure details

Compound 12 (1.0 g, 5.4 mmol) was dissolved in DMF (5 mL) and the solution cooled to 0° C.in an ice-water bath. To this solution was added POCl3 (0.6 mL, 6.4 mmol) and the mixture stirred for 15 min. The bath was removed and the mixture warmed to room temperature and stirred for 3 hours. This reaction mixture was poured into ice water. The aqueous suspension was made basic by the addition of concentrated NH4OH and the precipitated solid collected by filtration. This solid was dissolved in CHCl3 (50 mL) and the solution extracted with water (3×50 mL), dried (MgSO4) and solvent removed under reduced pressure to give 1.0 g (87%) of compound 50 as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[C:4]2[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][N:5]2[CH:11]=1.O=P(Cl)(Cl)Cl.CN([CH:20]=[O:21])C>>[Cl:1][C:2]1[N:3]=[C:4]2[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][N:5]2[C:11]=1[CH:20]=[O:21]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1N=C2N(C=C(C=C2)Cl)C1
Name
Quantity
5 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
This reaction mixture was poured into ice water
ADDITION
Type
ADDITION
Details
The aqueous suspension was made basic by the addition of concentrated NH4OH
FILTRATION
Type
FILTRATION
Details
the precipitated solid collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
This solid was dissolved in CHCl3 (50 mL)
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with water (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4) and solvent
CUSTOM
Type
CUSTOM
Details
removed under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1N=C2N(C=C(C=C2)Cl)C1C=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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